
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride is a chemical compound with a complex structure that includes a propylamine backbone, a p-chlorophenylthio group, and N,N-dimethyl substitutions. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride typically involves the reaction of p-chlorophenylthiol with N,N-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride stands out due to its unique combination of a propylamine backbone with a p-chlorophenylthio group and N,N-dimethyl substitutions. This unique structure imparts specific chemical and biological properties that make it valuable in research and industrial applications .
Propriétés
Numéro CAS |
63957-18-6 |
|---|---|
Formule moléculaire |
C11H17Cl2NS |
Poids moléculaire |
266.2 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClNS.ClH/c1-9(8-13(2)3)14-11-6-4-10(12)5-7-11;/h4-7,9H,8H2,1-3H3;1H |
Clé InChI |
NVBYIQPQAPBXKT-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C)SC1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


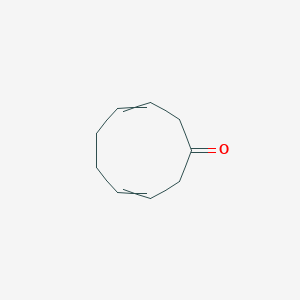
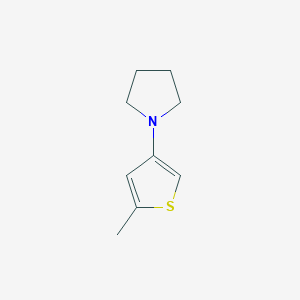


![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
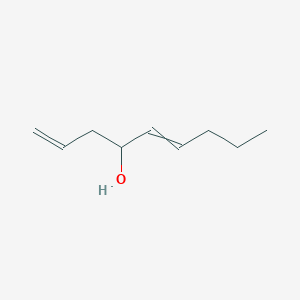


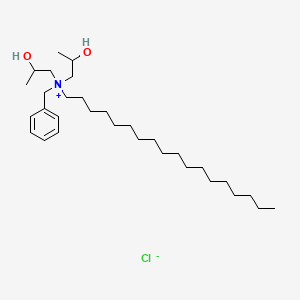
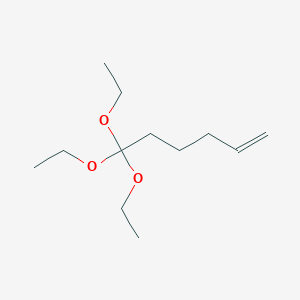
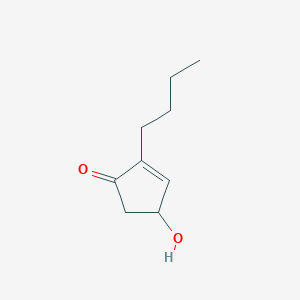
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)

